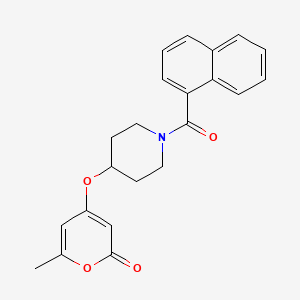

4-((1-(1-naphthoyl)piperidin-4-yl)oxy)-6-methyl-2H-pyran-2-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-((1-(1-naphthoyl)piperidin-4-yl)oxy)-6-methyl-2H-pyran-2-one, also known as JWH-250, is a synthetic cannabinoid that was first synthesized in 1999. It is a potent agonist of the cannabinoid receptors, which are found in the central nervous system and play a crucial role in various physiological processes. In recent years, JWH-250 has gained attention as a research tool for studying the endocannabinoid system and its potential therapeutic applications.

Scientific Research Applications

Catalytic Protodeboronation for Alkene Hydromethylation

- Significance : The hydromethylation sequence has been successfully applied to methoxy-protected ( )-D8-THC and cholesterol. Additionally, it played a crucial role in the formal total synthesis of d-®-coniceine and indolizidine 209B .

Boron Chemistry and Suzuki–Miyaura Coupling

- Significance : This method enables the conversion of boron moieties into diverse functional groups, facilitating various transformations in organic synthesis .

Air- and Moisture-Stable Boronic Esters

- Application : Researchers have developed semi-flexible linkers for PROTAC® development using tert-butyl 4-(4-(aminomethyl)phenyl)piperidine-1-carboxylate, which contains a boronic ester moiety .

Functional Group Transformations

- Significance : The ability to manipulate boron-containing compounds opens up diverse synthetic possibilities .

Photoredox-Catalyzed Radical Reductions

Total Synthesis and Medicinal Chemistry

properties

IUPAC Name |

6-methyl-4-[1-(naphthalene-1-carbonyl)piperidin-4-yl]oxypyran-2-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H21NO4/c1-15-13-18(14-21(24)26-15)27-17-9-11-23(12-10-17)22(25)20-8-4-6-16-5-2-3-7-19(16)20/h2-8,13-14,17H,9-12H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UBISIOKNICJFRZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=O)O1)OC2CCN(CC2)C(=O)C3=CC=CC4=CC=CC=C43 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H21NO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

363.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-((1-(1-naphthoyl)piperidin-4-yl)oxy)-6-methyl-2H-pyran-2-one | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![ethyl 2-[8-(3,4-dimethylphenyl)-1,6,7-trimethyl-2,4-dioxo-1H,2H,3H,4H,8H-imidazo[1,2-g]purin-3-yl]acetate](/img/structure/B2522365.png)

![N-(2-ethoxyphenyl)-2-((3-(4-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide](/img/structure/B2522370.png)

![4-chloro-N-{4-[(difluoromethyl)sulfanyl]phenyl}-3-nitrobenzamide](/img/structure/B2522380.png)

![1-(2-Fluorophenyl)-N-[2-[4-(furan-2-yl)thiophen-2-yl]-2-hydroxyethyl]methanesulfonamide](/img/structure/B2522382.png)

![Ethyl 2-(isobutylthio)-5-(4-(methoxycarbonyl)phenyl)-7-methyl-4-oxo-3,4,5,8-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylate](/img/structure/B2522387.png)

![ethyl 3-({[4,6-dimethyl-3-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-oxopyridin-1(2H)-yl]acetyl}amino)benzoate](/img/structure/B2522388.png)